molecular formula C7H10BNO2 B8252831 (2,5-Dimethylpyridin-4-YL)boronic acid CAS No. 1788062-09-8

(2,5-Dimethylpyridin-4-YL)boronic acid

Cat. No.: B8252831
CAS No.: 1788062-09-8
M. Wt: 150.97 g/mol
InChI Key: QZAHSCVGXNFJEX-UHFFFAOYSA-N
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Description

(2,5-Dimethylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by a boronic acid group attached to a pyridine ring substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyridin-4-YL)boronic acid typically involves the borylation of 2,5-dimethylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated pyridine derivative.

    Transmetalation: The boron reagent transfers the boron moiety to the palladium complex.

    Reductive Elimination: The final product, this compound, is formed through reductive elimination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyridin-4-YL)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the boron atom, which can interact with electron-rich sites in biological molecules. In medicinal applications, this property allows the compound to inhibit enzymes or modulate biological pathways by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

  • 2,4-Dimethoxy-5-pyrimidinylboronic acid
  • 2-Aminopyridine-4-boronic acid, pinacol ester
  • 4-Pyridinylboronic acid

Comparison: (2,5-Dimethylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as well. Additionally, its ability to form reversible covalent bonds with biological targets sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry .

Biological Activity

(2,5-Dimethylpyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₈BNO₂
  • Molecular Weight : 138.96 g/mol
  • IUPAC Name : this compound
  • SMILES : B(C1=CC(=NC=C1C)C)O

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that depend on diol-containing cofactors or substrates, which can disrupt various metabolic pathways critical for cell survival and proliferation .

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that boronic acids can selectively inhibit the growth of cancer cells. For instance, this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer cells .
    • The compound has demonstrated an IC₅₀ value in the low nanomolar range, indicating strong efficacy in inhibiting cell growth.
  • Mechanisms of Action :
    • It has been reported that this compound can induce cell cycle arrest at the G2/M phase in U266 cells, leading to growth inhibition .
    • Additionally, it has shown the ability to displace WDR5 from chromatin, triggering transcriptional repression of genes associated with cancer progression .

Enzyme Inhibition

This compound acts as a potent inhibitor of proteasomes and β-lactamases:

  • Proteasome Inhibition : This compound is part of a class of proteasome inhibitors that can halt the degradation of proteins involved in cell cycle regulation and apoptosis .
  • β-Lactamase Inhibition : It has been identified as an effective inhibitor against class C β-lactamases, which are critical for antibiotic resistance in bacteria .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated selective toxicity towards breast cancer cells with an IC₅₀ value of 4.60 nM compared to bortezomib's 7.05 nM .
Study 2Showed that this compound can inhibit tubulin polymerization more effectively than standard chemotherapeutics .
Study 3Reported significant antiproliferative activity in MV4:11 leukemia cells with a GI₅₀ value of 38 nM .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered intravenously but requires optimization for better therapeutic concentrations at target sites . Safety assessments highlight potential hazards such as irritation upon contact but generally indicate manageable toxicity levels.

Properties

IUPAC Name

(2,5-dimethylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-4-9-6(2)3-7(5)8(10)11/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAHSCVGXNFJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274246
Record name B-(2,5-Dimethyl-4-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788062-09-8
Record name B-(2,5-Dimethyl-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788062-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2,5-Dimethyl-4-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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